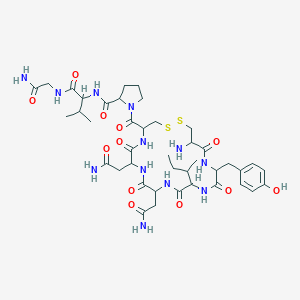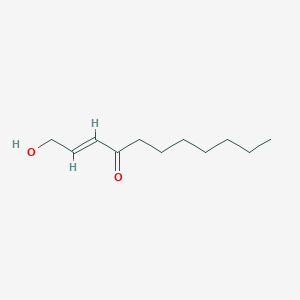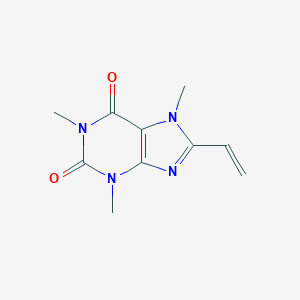
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine, also known as Boc-Leu-Glu(OBzl)-Leu-Tyr-BrCH2, is a chemical compound with potential applications in scientific research. It is a peptide derivative that has been synthesized for various purposes, including studying the mechanism of action of certain enzymes and proteins.
Wirkmechanismus
The mechanism of action of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves the inhibition of protease activity. Specifically, the compound binds to the active site of the protease, preventing it from breaking down proteins. This allows researchers to study the protease's function and role in various biological processes.
Biochemical and Physiological Effects:
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain proteases, which can have downstream effects on various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 in lab experiments is that it allows researchers to study the function and role of proteases in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications. However, one limitation of using this compound is that it can be expensive and difficult to synthesize.
Zukünftige Richtungen
There are several future directions for research involving N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2. One potential direction is to study the compound's effects on various proteases and their downstream effects on biological processes. Additionally, researchers could explore the potential therapeutic applications of this compound, particularly in the context of inflammation and related conditions. Finally, further research could be done to optimize the synthesis process for N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2, making it more accessible and cost-effective for use in scientific research.
Synthesemethoden
The synthesis of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves several steps, including the protection of the amino and carboxyl groups, as well as the bromination of the tyrosine residue. The process is typically carried out using solid-phase peptide synthesis, which involves the use of a resin-bound peptide that is sequentially modified by various reagents.
Wissenschaftliche Forschungsanwendungen
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of proteases, which are enzymes that break down proteins. N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 can be used to inhibit the activity of certain proteases, allowing researchers to study their function and role in various biological processes.
Eigenschaften
CAS-Nummer |
144304-34-7 |
|---|---|
Produktname |
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine |
Molekularformel |
C42H57BrN6O13 |
Molekulargewicht |
933.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H57BrN6O13/c1-23(2)18-30(48-41(60)32(44-34(51)22-43)20-25-8-6-5-7-9-25)39(58)46-28(14-16-35(52)53)37(56)45-29(15-17-36(54)55)38(57)47-31(19-24(3)4)40(59)49-33(42(61)62)21-26-10-12-27(50)13-11-26/h5-13,23-24,28-33,50H,14-22H2,1-4H3,(H,44,51)(H,45,56)(H,46,58)(H,47,57)(H,48,60)(H,49,59)(H,52,53)(H,54,55)(H,61,62)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
ZRRFJIDSOUPTOP-FSJACQRISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CBr |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr |
Sequenz |
FLEELY |
Synonyme |
BA-FLEELY N-bromoacetyl-Phe-Leu-Glu-Glu-Leu-Tyr N-bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





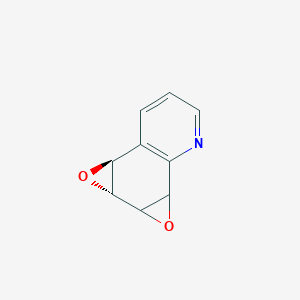
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
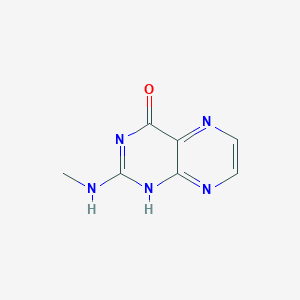
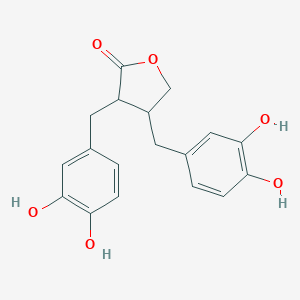
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
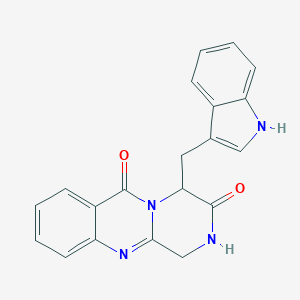

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

